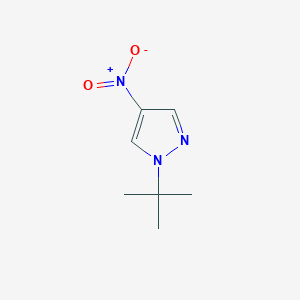

1-(Tert-butyl)-4-nitro-1H-pyrazole

Vue d'ensemble

Description

The compound “1-(Tert-butyl)-4-nitro-1H-pyrazole” likely belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-(Tert-butyl)-4-nitro-1H-pyrazole” are not available, tert-butyl compounds are often synthesized through substitution reactions . The synthesis of similar compounds often involves reactions in solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tert-butyl)-4-nitro-1H-pyrazole” would depend on its specific molecular structure. Tert-butyl compounds are generally lipophilic and may have unique antioxidant properties .Applications De Recherche Scientifique

Synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems

- Methods of Application: The introduction of the tert-butyl group was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

- Results or Outcomes: The newly synthesized compounds were elucidated based on elemental analysis and spectral data .

Synthesis of 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls

- Summary of Application: Pyrrolidine nitroxides with four bulky alkyl substituents adjacent to the N–O∙ group demonstrate very high resistance to reduction with biogenic antioxidants and enzymatic systems. This makes them valuable molecular tools for studying the structure and functions of biomolecules directly in a living cell and for functional EPR and NMR tomography in vivo .

- Methods of Application: The nitroxide was prepared using a three-component domino reaction of tert-leucine and 2,2-dimethylpentan-3-one with dimethyl fumarate with subsequent conversion of the resulting strained pyrrolidine into 1-pyrroline-1-oxide and addition of EtLi .

- Results or Outcomes: The nitroxide demonstrated unexpectedly fast reduction with ascorbate, the rate constant k2 = (2.0 ± 0.1) × 10 −3 M −1 s −1 .

Synthesis of Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE)

- Summary of Application: Tert-butyl alcohol is used to produce MTBE and ETBE by reaction with methanol and ethanol, respectively .

- Methods of Application: The reaction involves the combination of tert-butyl alcohol with methanol or ethanol .

- Results or Outcomes: The result is the formation of MTBE and ETBE, which are used as oxygenate gasoline additives .

Use in Paint Removers and Octane Boosters

- Summary of Application: Tert-butyl alcohol is used as an ingredient in paint removers and as an octane booster for gasoline .

- Methods of Application: Tert-butyl alcohol is mixed with other chemicals to form a solution that can remove paint or boost the octane rating of gasoline .

- Results or Outcomes: The result is a more effective paint remover and a higher octane gasoline .

Nitration of Alkane, Alkene, Alkyne, and Aromatic Compounds

- Summary of Application: Tert-butyl nitrite (TBN) is used in the nitration of alkane, alkene, alkyne, and aromatic compounds .

- Methods of Application: The nitration process involves the reaction of TBN with these compounds .

- Results or Outcomes: The result is the formation of nitrated compounds, which have various applications in chemical synthesis .

Orientations Futures

Propriétés

IUPAC Name |

1-tert-butyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKZTRHYFSEGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463282 | |

| Record name | 1-(Tert-butyl)-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-4-nitro-1H-pyrazole | |

CAS RN |

97421-12-0 | |

| Record name | 1-(Tert-butyl)-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

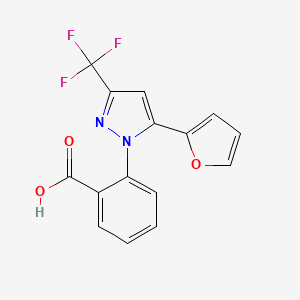

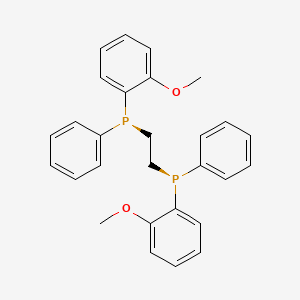

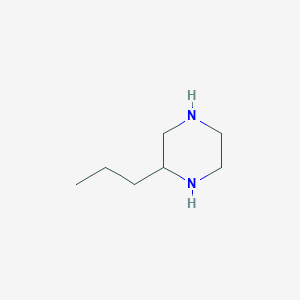

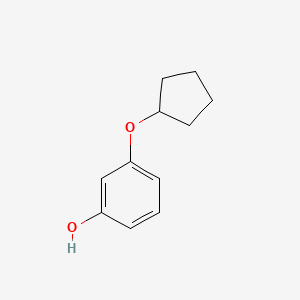

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)